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Compound of Interest

Compound Name: N-Ethyl-N-methylaniline

Cat. No.: B1214298

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Ethyl-N-
methylaniline, a tertiary amine of significant interest in organic synthesis and pharmaceutical
development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for
identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
N-Ethyl-N-methylaniline. The *H and 3C NMR spectra provide detailed information about the
chemical environment of the hydrogen and carbon atoms, respectively.

'H NMR Spectroscopic Data

The 'H NMR spectrum of N-Ethyl-N-methylaniline exhibits distinct signals corresponding to
the aromatic and aliphatic protons. The chemical shifts (d) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).
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: . Coupling
Proton Chemical Shift o _
_ Multiplicity Constant (J, Integration
Assignment (3, ppm)
Hz)

Aromatic (CeH5) 7.22 triplet 8.0 2H
Aromatic (CeHs) 6.91-6.51 multiplet - 3H
Methylene (-

3.39 quartet 7.1 2H
CHz2-)
Methyl (-N-CHs) 2.89 singlet - 3H
Methyl (-CH2- ]

1.11 triplet 7.1 3H
CHs)

Note: Data sourced from a study on the methylation of aromatic amines.[1]

3C NMR Spectroscopic Data

The 3C NMR spectrum provides information on the carbon framework of the molecule. The
chemical shifts (d) are reported in ppm relative to TMS.

Carbon Assignment Chemical Shift (8, ppm)
Aromatic (C-N) 149.06

Aromatic (CH) 129.21

Aromatic (CH) 116.19

Aromatic (CH) 112.52

Methylene (-CH2-) 46.92

Methyl (-N-CHs) 37.55

Methy! (-CH2-CHs) 11.22

Note: Data sourced from a study on the methylation of aromatic amines.[1]
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Experimental Protocol for NMR Spectroscopy

Sample Preparation:

e A sample of N-Ethyl-N-methylaniline (approximately 10-20 mg for *H NMR, 50-100 mg for
13C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d,
CDCIls) to a final volume of approximately 0.6-0.7 mL in a clean, dry NMR tube.

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (& = 0.00 ppm).

o The tube is capped and gently agitated to ensure complete dissolution and homogeneity of
the sample.

Data Acquisition:
e The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.
e The magnetic field is shimmed to achieve optimal homogeneity and resolution.

e For 'H NMR, a standard single-pulse experiment is typically performed. Key acquisition
parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve an adequate signal-to-noise ratio.

e For 13C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to
singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be
necessary for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in N-Ethyl-N-methylaniline
by measuring the absorption of infrared radiation at various frequencies.

IR Spectroscopic Data

The IR spectrum of N-Ethyl-N-methylaniline is characterized by the following significant
absorption bands. The positions are given in reciprocal centimeters (cm=2).
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Approximate Frequency

Vibrational Mode Intensity
(cm~)
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 3000 - 2850 Medium-Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong
C-N Stretch (Aromatic Amine) 1360 - 1250 Strong
Aromatic C-H Bend (Out-of-
900 - 675 Strong

Plane)

Note: The specific peak positions can be found by examining the vapor phase or ATR-IR

spectra available in databases such as those on PubChem and the NIST WebBook.[1]

Experimental Protocol for FTIR Spectroscopy (Neat
Liquid)

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean
and dry.

Acquire a background spectrum of the empty sample stage to account for atmospheric and
instrumental contributions.

Place a small drop of neat N-Ethyl-N-methylaniline directly onto the ATR crystal or between
two salt plates.

Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm™1).

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of N-Ethyl-N-methylaniline, aiding in its identification and structural confirmation.
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Mass Spectrometric Data

The electron ionization (El) mass spectrum of N-Ethyl-N-methylaniline shows a prominent
molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment lon
135 34.40 [CaH13N]*e (Molecular lon)
120 99.99 [CsH1oN]* (M - CH3)*

77 30.60 [CeHs]* (Phenyl cation)

Note: Data sourced from the GC-MS data available on PubChem.[1]

Experimental Protocol for Mass Spectrometry (Electron
lonization)

o Adilute solution of N-Ethyl-N-methylaniline in a volatile organic solvent (e.g., methanol or
acetonitrile) is prepared.

o The sample is introduced into the mass spectrometer, typically via direct infusion or through
a gas chromatography (GC) system for separation from any impurities.

 In the ion source, the sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
General Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of N-Ethyl-N-methylaniline.

Mass Spectrometry Fragmentation of N-Ethyl-N-

methylaniline
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Caption: Proposed fragmentation pathway of N-Ethyl-N-methylaniline in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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